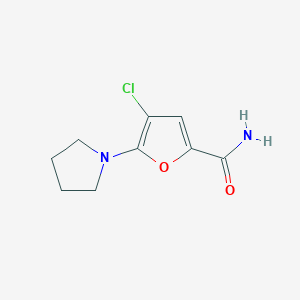
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene is a complex organic compound that has garnered significant interest in the field of material science. This compound is characterized by its unique structure, which includes multiple fluorenyl groups attached to an anthracene core. The presence of these fluorenyl groups imparts distinct photophysical properties, making it a valuable material for various applications, particularly in organic electronics and photonics.
准备方法
The synthesis of 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, anthracene, is brominated to introduce bromine atoms at the 2,6,9, and 10 positions.
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
化学反应分析
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl groups, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Chemical Sensors: Its fluorescence properties are exploited in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism by which 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily related to its ability to transport charge and emit light. The fluorenyl groups enhance the compound’s ability to absorb and emit light, while the anthracene core facilitates efficient charge transport. These properties are crucial for its performance in electronic and photonic devices .
相似化合物的比较
Compared to other similar compounds, such as 9,10-diphenylanthracene and 9,10-dimethylanthracene, 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exhibits superior photophysical properties and charge transport capabilities . This makes it a more attractive option for applications in organic electronics and photonics.
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 1,3,6,8-Tetrakis(9,9-dimethyl-9H-fluoren-2-yl)pyrene
属性
CAS 编号 |
626236-25-7 |
|---|---|
分子式 |
C82H74 |
分子量 |
1059.5 g/mol |
IUPAC 名称 |
2,6,9,10-tetrakis(9,9-diethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C82H74/c1-9-79(10-2)69-29-21-17-25-57(69)61-39-33-53(47-73(61)79)51-35-43-65-67(45-51)77(55-37-41-63-59-27-19-23-31-71(59)81(13-5,14-6)75(63)49-55)66-44-36-52(54-34-40-62-58-26-18-22-30-70(58)80(11-3,12-4)74(62)48-54)46-68(66)78(65)56-38-42-64-60-28-20-24-32-72(60)82(15-7,16-8)76(64)50-56/h17-50H,9-16H2,1-8H3 |
InChI 键 |
DCKABXHLBJFOPQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C(=C6C=C(C=CC6=C5C7=CC8=C(C=C7)C9=CC=CC=C9C8(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


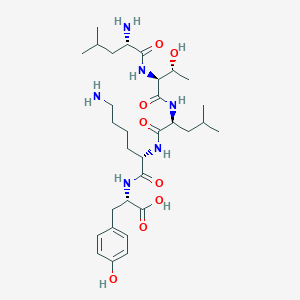
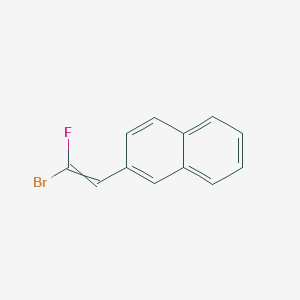

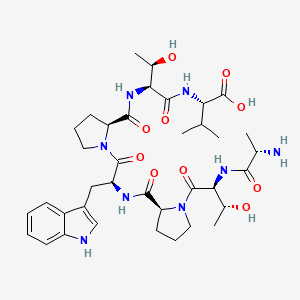
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

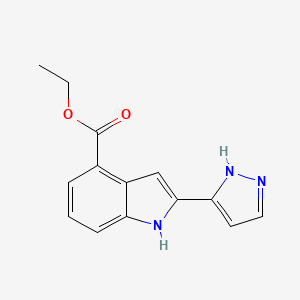
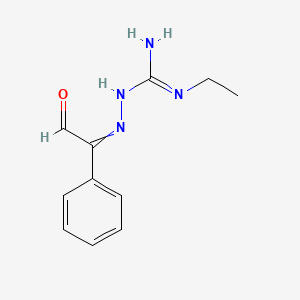
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
